9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate
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Overview
Description
9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is an acridinium-based compound with a mesityl group and three methyl groups attached to the acridinium core. This compound is often used in photoredox catalysis due to its ability to mediate various chemical transformations through photoinduced electron transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate typically involves the reaction of 9-mesityl-2,7,10-trimethylacridine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Materials: 9-Mesityl-2,7,10-trimethylacridine and tetrafluoroboric acid.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at a specific range to optimize the yield.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated Systems: Automated reactors and purification systems are employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.
Reduction: It can also undergo reduction reactions, accepting electrons from other species.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted at low temperatures to control the reaction rate.
Substitution Reactions: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: The product may be an oxidized form of the acridinium ion.
Reduction: The product may be a reduced form of the acridinium ion.
Substitution: The product may be a substituted acridinium compound with different functional groups.
Scientific Research Applications
9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate involves photoinduced electron transfer. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state facilitates the transfer of electrons to or from other molecules, enabling various chemical transformations. The molecular targets and pathways involved include:
Electron Donors and Acceptors: The compound interacts with electron donors and acceptors, facilitating redox reactions.
Photoredox Catalysis: The compound acts as a photocatalyst, mediating reactions through its excited state.
Comparison with Similar Compounds
Similar Compounds
9-Mesityl-10-methylacridinium tetrafluoroborate: Similar in structure but with different substituents, affecting its reactivity and applications.
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate: Another similar compound with variations in the substituents, leading to different chemical properties.
10-Methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate: A related compound with a perchlorate counterion instead of tetrafluoroborate.
Uniqueness
9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate is unique due to its specific combination of substituents and counterion, which confer distinct photophysical and chemical properties. Its ability to mediate a wide range of photoredox reactions makes it particularly valuable in both research and industrial applications .
Biological Activity
9-Mesityl-2,7,10-trimethylacridin-10-ium tetrafluoroborate (CAS No. 1621019-97-3) is a compound of interest in various fields, particularly in photochemistry and catalysis. Its unique structure allows it to participate in numerous biological and chemical reactions, making it a valuable compound for research and application. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
The molecular formula of this compound is C25H26BF4N with a molecular weight of 427.29 g/mol. It is characterized by its acridinium ion structure, which contributes to its photochemical properties.
Property | Value |
---|---|
CAS Number | 1621019-97-3 |
Molecular Formula | C25H26BF4N |
Molecular Weight | 427.29 g/mol |
Storage Conditions | Dark place, inert atmosphere at 2-8°C |
Photoredox Catalysis
One of the primary mechanisms through which this compound exhibits biological activity is through photoredox catalysis. This process involves the absorption of light to generate reactive intermediates that can facilitate various organic transformations. Notably, it has been reported to mediate:
- Anti-Markovnikov hydroamination : The addition of amines to alkenes.
- Hydrotrifluoromethylation : The introduction of trifluoromethyl groups into organic molecules.
These reactions are significant in synthetic organic chemistry and have implications for drug development and material sciences .
Case Studies
- Photocatalytic Reactions : A study by Nicewicz et al. demonstrated the efficacy of this compound in photocatalyzing the addition of carboxylic acids to alkenes under visible light irradiation. This reaction showcased the compound's ability to enhance reaction rates significantly compared to traditional methods .
- Synthesis of γ-Lactams : The compound has also been utilized in synthesizing γ-butyrolactones and γ-lactams through photoredox processes. These compounds are vital in pharmaceutical applications due to their biological activity as intermediates in drug synthesis .
Properties
IUPAC Name |
2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N.BF4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBSHEKJRRAYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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